Cis-trans-Mivacurium chloride is a neuromuscular blocking agent utilized primarily in anesthesia to facilitate surgical procedures. It belongs to a class of compounds known as bisbenzyltetrahydroisoquinolinium agents, which are characterized by their non-depolarizing mechanism of action. The compound is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis, with the cis-trans isomer being one of the more potent forms.
Cis-trans-Mivacurium chloride was first synthesized in 1981 and has been recognized for its rapid onset and short duration of action compared to other neuromuscular blockers. It is classified under the category of non-depolarizing neuromuscular blocking agents, which are essential in clinical settings for inducing muscle relaxation during surgery or mechanical ventilation .
The synthesis of cis-trans-Mivacurium chloride involves several steps that can vary based on the method employed. A notable process includes the coupling of (E)-4-octene-1,8-dioic acid dichloride with a specific isochinolinic derivative, N-3-hydroxypropyl-1-(R)-5'-methoxylaudanosinium chloride. This reaction typically occurs in organic solvents such as dichloroethane under controlled temperatures to facilitate the formation of the desired product .
Cis-trans-Mivacurium chloride possesses a complex molecular structure characterized by chirality at two carbon centers (C(1) and C(1′)) and multiple stereoisomers. The structural formula includes various configurations of methyl substituents on the nitrogen atoms, which can exist in either R or S configurations. The three diastereoisomers are defined as follows:
In terms of composition within the mixture, cis-trans-Mivacurium typically accounts for about 36% of the total isomers present .
The primary chemical reactions involving cis-trans-Mivacurium chloride include its synthesis from precursor compounds and its subsequent hydrolysis in vivo. Upon administration, mivacurium undergoes enzymatic hydrolysis by plasma cholinesterase, leading to the formation of quaternary alcohols and monoesters as metabolites. This hydrolysis is crucial for the termination of its neuromuscular blocking effects .
The pharmacokinetics reveal that the more potent isomers (trans-trans and cis-trans) have short half-lives ranging from approximately 1 to 2 minutes due to rapid clearance from the bloodstream . This rapid metabolism contributes to its effectiveness as a short-duration muscle relaxant.
Cis-trans-Mivacurium chloride functions by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors without activating them, it prevents acetylcholine from eliciting muscle contraction. This results in temporary paralysis of skeletal muscles during surgical procedures.
The pharmacodynamics indicate that both trans-trans and cis-trans isomers exhibit similar potency in blocking neuromuscular transmission. The cis-cis isomer has significantly lower potency, estimated to be about one-tenth that of its counterparts .
Cis-trans-Mivacurium chloride exhibits several notable physical and chemical properties:
These properties contribute to its efficacy and safety profile when used in clinical settings.
Cis-trans-Mivacurium chloride is primarily used in medical applications as a neuromuscular blocker during anesthesia. Its rapid onset and short duration make it particularly useful for outpatient surgeries where quick recovery times are essential. Additionally, it serves as a valuable research tool in pharmacological studies aimed at understanding neuromuscular transmission mechanisms.
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2